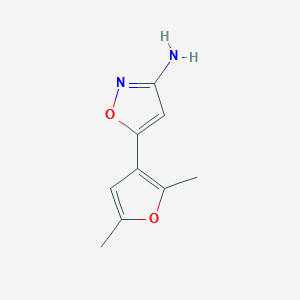
5-(2,5-Dimethylfuran-3-yl)isoxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-Dimethylfuran-3-yl)isoxazol-3-amine is a heterocyclic compound that features both a furan and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylfuran-3-yl)isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dimethylfuran with hydroxylamine to form the isoxazole ring. This reaction can be catalyzed by various agents and often requires specific conditions such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free methods have been explored to improve efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethylfuran-3-yl)isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: Various substituents can be introduced to the furan or isoxazole rings through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the compound .
Scientific Research Applications
5-(2,5-Dimethylfuran-3-yl)isoxazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethylfuran-3-yl)isoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine
- 3-(2,5-Dimethylfuran-3-yl)isoxazol-5-amine
Uniqueness
5-(2,5-Dimethylfuran-3-yl)isoxazol-3-amine is unique due to the presence of both furan and isoxazole rings, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
5-(2,5-dimethylfuran-3-yl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H10N2O2/c1-5-3-7(6(2)12-5)8-4-9(10)11-13-8/h3-4H,1-2H3,(H2,10,11) |
InChI Key |
OESBBMPDAPYTEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=CC(=NO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine](/img/structure/B13595407.png)
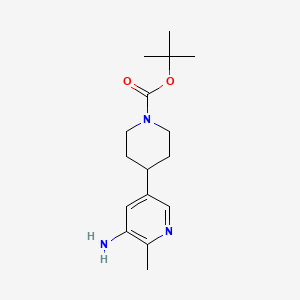
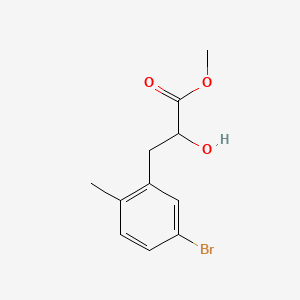
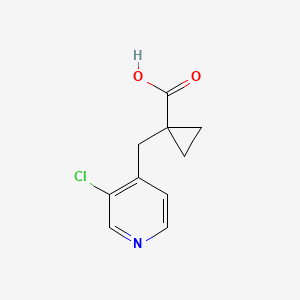
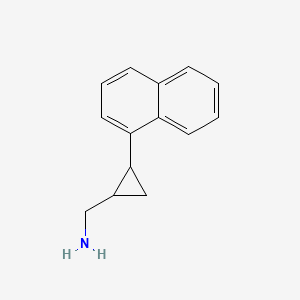
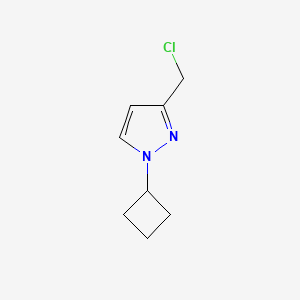
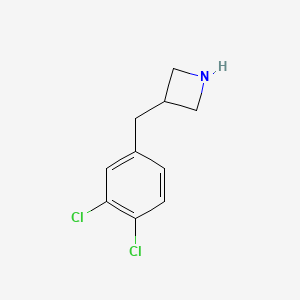
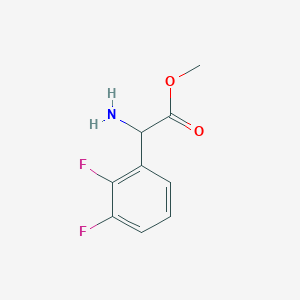
![3-[5-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylicacid](/img/structure/B13595463.png)
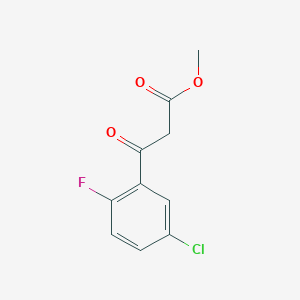
![2-[4-(Trifluoromethoxy)phenyl]ethanethioamide](/img/structure/B13595468.png)
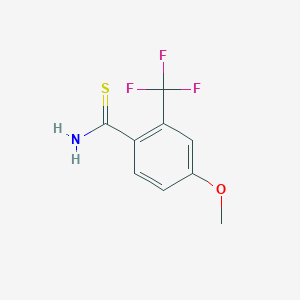
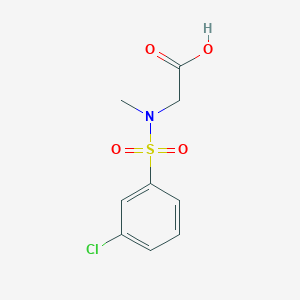
![3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde](/img/structure/B13595500.png)
